2-Methoxy-6-(MethylaMino)benzaldehyde
Description
2-Methoxy-6-(Methylamino)benzaldehyde is an aromatic aldehyde featuring a methoxy group at the C2 position and a methylamino group at the C6 position of the benzene ring. This compound is of interest in organic synthesis due to its dual functional groups, which enable diverse reactivity, such as participation in Schiff base formation, coordination chemistry, and cross-coupling reactions.
Properties
CAS No. |
1289015-07-1 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.18914 |
Synonyms |
2-Methoxy-6-(MethylaMino)benzaldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Spectral Properties
- NMR Shifts: The methylamino group in 2-Methoxy-6-(Methylamino)benzaldehyde is expected to produce distinct $ ^1H $-NMR signals (δ ~2.8–3.2 ppm for –N–CH$3 $) and $ ^{13}C $-NMR signals (δ ~35–40 ppm for –N–CH$3 $), differing from boronate esters (δ ~30 ppm for B–O) or acetyloxy groups (δ ~20–22 ppm for CH$_3$CO) .
- Melting Points and Solubility: Derivatives with polar substituents (e.g., –NHCH$_3$) typically exhibit higher melting points and water solubility compared to non-polar analogs like 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde (Boiling Point: ~365°C, Density: 1.184 g/cm³) .
Key Data Tables
Table 1: Physical Properties of Selected Benzaldehyde Derivatives
Table 2: Antimicrobial Activity of Analogous Compounds
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole-nitrobenzoate derivative | S. aureus | 16–64 | |
| Eurotium compound 26 | Bacillus subtilis | 10–20 | |
| HL3 (Chloro-benzimidazole) | E. coli | 32 |
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